
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is a chiral compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring and a secondary alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This process can be catalyzed by whole cells of Trichoderma asperellum using ethanol and glycerol as dual cosubstrates for cofactor recycling . The reaction conditions are optimized to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar biocatalytic processes, scaled up to meet commercial demand. The use of biocatalysts offers advantages such as mild reaction conditions, high specificity, and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone.
Reduction: The ketone can be reduced back to the alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,5-bis(trifluoromethyl)acetophenone.
Reduction: (2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of trifluoromethyl groups.
Wirkmechanismus
The mechanism of action of (2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate .
- α-(trifluoromethyl)styrenes .
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea .
Uniqueness
(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is unique due to its specific chiral configuration and the presence of two trifluoromethyl groups
Eigenschaften
Molekularformel |
C11H10F6O |
|---|---|
Molekulargewicht |
272.19 g/mol |
IUPAC-Name |
(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H10F6O/c1-6(18)2-7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,2H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
FNWIBQBQHAEDEO-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |
Kanonische SMILES |
CC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


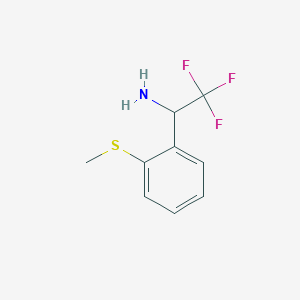

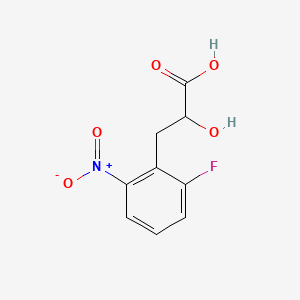
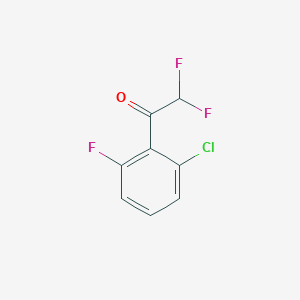
![{1-Ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraen-6-yl}methanamine](/img/structure/B15321105.png)
![Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15321118.png)
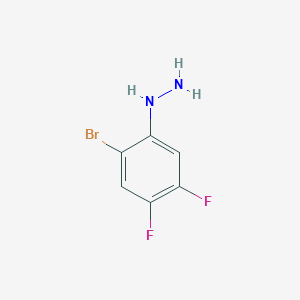
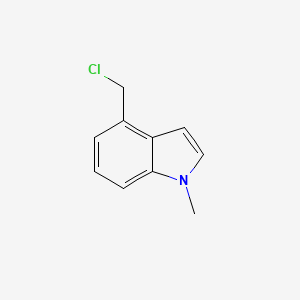
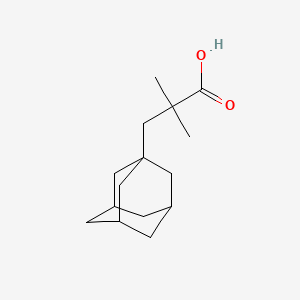

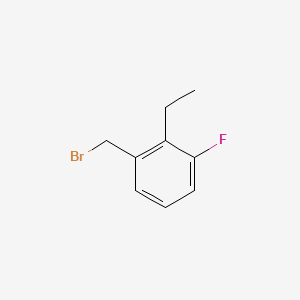
![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)
![1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride](/img/structure/B15321161.png)

